Rosenonolactone vs. TSS1: Quantitative Comparison of Antibacterial Activity Against E. coli
Rosenonolactone exhibits significantly weaker antibacterial activity against Escherichia coli compared to the 11-β-hydroxy derivative TSS1. In a direct head-to-head assay, the EC50 value for TSS1 was 10 μg/mL, whereas rosenonolactone required a concentration greater than 200 μg/mL to achieve a comparable effect [1]. This demonstrates a greater than 20-fold difference in potency.
| Evidence Dimension | Antibacterial activity against Escherichia coli |
|---|---|
| Target Compound Data | EC50 > 200 μg/mL |
| Comparator Or Baseline | 11-β-hydroxy-7-deoxy-rosenonolactone (TSS1): EC50 = 10 μg/mL |
| Quantified Difference | >20-fold lower potency for rosenonolactone |
| Conditions | In vitro antibacterial assay against E. coli |
Why This Matters
This quantitative data confirms that rosenonolactone is a poor antibiotic candidate compared to its 11-β-hydroxy derivative, guiding researchers away from its use in antibacterial studies.
- [1] Hengstler, J. G., et al. (1992). DNA strand break induction, mutagenicity, and cytotoxicity of the mycotoxins 11-β-hydroxy-7-deoxy-rosenonolactone, rosenonolactone, and trichothecin. Mycotoxin Research, 8(2), 77-84. View Source
